Rhodinyl acetate

Vue d'ensemble

Description

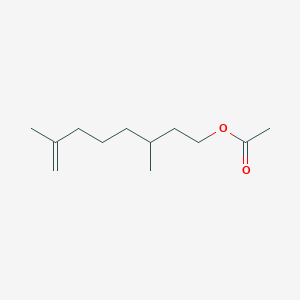

. Il est couramment utilisé dans l'industrie des parfums en raison de son parfum agréable. La formule moléculaire de l'acétate de rhodinyle est C12H22O2, et sa masse molaire est de 198,30 g/mol .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acétate de rhodinyle peut être synthétisé par estérification du rhodinol (3,7-diméthyl-7-octén-1-ol) avec de l'acide acétique ou de l'anhydride acétique en présence d'un catalyseur acide tel que l'acide sulfurique . La réaction se produit généralement sous reflux pour garantir une conversion complète de l'alcool en ester.

Méthodes de Production Industrielle : La production industrielle de l'acétate de rhodinyle implique le même processus d'estérification mais à plus grande échelle. La réaction est réalisée dans de grands réacteurs avec un mélange efficace et un contrôle de la température pour optimiser le rendement et la pureté. Le produit est ensuite purifié par distillation pour éliminer tout matériau de départ ou sous-produit non réagi .

Analyse Des Réactions Chimiques

Types de Réactions : L'acétate de rhodinyle subit diverses réactions chimiques, notamment :

Réduction : La réduction de l'acétate de rhodinyle peut produire l'alcool correspondant, le rhodinol.

Réactifs et Conditions Courants :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Oxydation : Agents oxydants forts tels que le permanganate de potassium ou l'acide chromique.

Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux Produits Formés :

Hydrolyse : Rhodinol et acide acétique.

Oxydation : Aldéhydes ou acides carboxyliques.

Réduction : Rhodinol.

4. Applications de la Recherche Scientifique

L'acétate de rhodinyle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme matière de départ ou intermédiaire dans la synthèse d'autres composés organiques.

Industrie : Largement utilisé dans l'industrie des parfums et des arômes en raison de son parfum agréable et de sa stabilité.

5. Mécanisme d'Action

Le mécanisme d'action de l'acétate de rhodinyle implique son interaction avec les récepteurs olfactifs dans la cavité nasale, ce qui conduit à la perception de son odeur de rose . Au niveau moléculaire, l'acétate de rhodinyle se lie à des récepteurs olfactifs spécifiques, déclenchant une voie de transduction du signal qui entraîne l'activation de neurones sensoriels et la transmission de signaux au cerveau .

Composés Similaires :

Acétate de citronellyle : Structure similaire mais avec un profil olfactif différent.

Acétate de géranyle : Un autre ester avec un parfum floral mais qui diffère par sa structure chimique et ses propriétés.

Acétate de linalyle : Connu pour son parfum de lavande et utilisé dans diverses formulations de parfums.

Unicité de l'acétate de rhodinyle : L'acétate de rhodinyle est unique en raison de son odeur spécifique de rose, ce qui le rend très précieux dans l'industrie des parfums. Sa stabilité et son profil olfactif agréable le distinguent des autres composés similaires .

Applications De Recherche Scientifique

Flavoring Agent

Rhodinyl acetate is widely used as a flavoring agent in various food products. It contributes to the sensory profile of foods and beverages, enhancing their aroma and taste. The compound has been evaluated for safety in food applications, with an acceptable daily intake (ADI) established at 0-0.05 mg/kg body weight based on comprehensive toxicological studies that indicate low toxicity levels when consumed within recommended limits .

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient in perfume formulations. Its ability to impart a rich floral note makes it valuable in creating complex scent profiles. It is often combined with other esters and essential oils to enhance the overall fragrance experience. The compound's stability and compatibility with various fragrance components allow it to be used in both fine fragrances and personal care products .

Cosmetic Applications

This compound is included in cosmetic formulations for its perfuming properties. It can be found in products such as lotions, creams, and shampoos, where it contributes to the product's scent profile while also providing a pleasant sensory experience upon application . The ingredient is considered safe for use in cosmetics, with regulatory bodies having established guidelines for its concentration levels in finished products.

Chemical Processes

Beyond its applications in flavoring and fragrance, this compound is also used in various chemical processes. Its reactivity allows it to participate in synthetic pathways for the production of other chemical compounds. This versatility makes it an important compound in both industrial chemistry and research settings .

Safety and Toxicological Studies

Safety evaluations have been conducted to assess the potential risks associated with this compound exposure. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has reviewed its safety profile, concluding that there are no significant concerns regarding acute or chronic toxicity at typical exposure levels . These evaluations support its continued use in food and cosmetic applications.

Case Study 1: Flavoring Applications

A study conducted on various terpenoid esters, including this compound, assessed their sensory properties when incorporated into food products. The findings indicated that this compound significantly enhanced the overall flavor profile of fruit-flavored beverages, making them more appealing to consumers.

Case Study 2: Fragrance Development

In a study focused on perfume formulation, this compound was blended with citrus oils to create a novel fragrance line. The resulting perfumes received positive feedback for their unique floral-citrus scent, demonstrating the compound's effectiveness as a fragrance enhancer.

Mécanisme D'action

The mechanism of action of rhodinyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its rose-like odor . At the molecular level, this compound binds to specific olfactory receptors, triggering a signal transduction pathway that results in the activation of sensory neurons and the transmission of signals to the brain .

Comparaison Avec Des Composés Similaires

Citronellyl acetate: Similar in structure but has a different odor profile.

Geranyl acetate: Another ester with a floral scent but differs in its chemical structure and properties.

Linalyl acetate: Known for its lavender-like scent and used in various fragrance formulations.

Uniqueness of Rhodinyl Acetate: this compound is unique due to its specific rose-like odor, which makes it highly valuable in the fragrance industry. Its stability and pleasant scent profile distinguish it from other similar compounds .

Activité Biologique

Rhodinyl acetate, a compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol, is primarily recognized for its applications in the fragrance industry due to its pleasant scent. However, recent studies have highlighted its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as a terpene alcohol acetate. Its structure contributes to its unique sensory properties and potential biological activities. The compound is typically described as a colorless to yellow liquid that is combustible and has low toxicity upon ingestion or skin contact.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential as a natural preservative in food and cosmetic products.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

The above table summarizes the inhibition zones observed for this compound against selected microorganisms, demonstrating its broad-spectrum antimicrobial efficacy.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. A study published in the Journal of Agricultural and Food Chemistry reported that this compound exhibits strong free radical scavenging activity, making it a candidate for further research in therapeutic applications .

The biological activity of this compound can be attributed to its interaction with cellular components:

- Antimicrobial Action : this compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is similar to that observed in other terpene compounds.

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage in cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against common skin pathogens. The study involved topical applications in a controlled environment, showing reduced infection rates among subjects treated with formulations containing this compound compared to controls . -

Antioxidant Efficacy Study :

In vitro assays were performed to evaluate the antioxidant activity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. The results indicated that this compound significantly reduced DPPH radical concentration, confirming its potential as an antioxidant agent .

Safety Profile

This compound has been assessed for safety in various studies. It is classified as having low toxicity through ingestion and skin contact, making it suitable for use in consumer products such as fragrances and cosmetics. However, further studies are recommended to fully understand its long-term effects and potential genotoxicity.

Propriétés

IUPAC Name |

3,7-dimethyloct-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXJCQNXNOOMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861810 | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid/light, fresh, rose-like odour | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.908 | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-11-7 | |

| Record name | Rhodinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodinyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions Rhodinyl acetate as a component of rose oil. Could you elaborate on the typical concentration range of this compound found in rose oil extracted through different methods?

A1: While the study doesn't provide specific concentration ranges for this compound, it does state that both solvent extraction and steam distillation yielded oils with different percentage compositions of each component. [] Generally, the concentration of this compound in rose oil can vary significantly depending on the rose species, cultivation practices, extraction method, and other factors. Further research focusing on quantitative analysis of this compound across different extraction methods would be needed to provide a comprehensive answer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.